molecular formula C7H9ClOS B13602286 3-(4-Chlorothiophen-2-yl)propan-1-ol

3-(4-Chlorothiophen-2-yl)propan-1-ol

Cat. No.: B13602286
M. Wt: 176.66 g/mol
InChI Key: UQQMCKLIRFRWTJ-UHFFFAOYSA-N
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Description

3-(4-Chlorothiophen-2-yl)propan-1-ol is a chemical compound with the molecular formula C7H9ClOS and a molecular weight of 176.66 g/mol . Its structure features a propan-1-ol chain linked to a 4-chlorothiophene ring, a heterocyclic scaffold known for its relevance in medicinal and materials chemistry . This compound serves as a versatile organic building block. The chlorinated thiophene ring can act as an electrophilic site in cross-coupling reactions, while the primary alcohol functional group can be readily oxidized or employed in condensation and esterification reactions to create more complex molecular architectures . Thiophene derivatives, in general, are subjects of significant research interest due to their wide array of reported biological and pharmacological activities, which include antimicrobial and anti-inflammatory properties . Please note: Specific, detailed research applications and the mechanism of action for this exact compound are not well-documented in the available public literature, highlighting an opportunity for novel investigative work. Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling practices and to conduct a comprehensive risk assessment before use.

Properties

Molecular Formula

C7H9ClOS

Molecular Weight

176.66 g/mol

IUPAC Name

3-(4-chlorothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H9ClOS/c8-6-4-7(10-5-6)2-1-3-9/h4-5,9H,1-3H2

InChI Key

UQQMCKLIRFRWTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Cl)CCCO

Origin of Product

United States

Preparation Methods

Enzymatic Reduction of Ketone Precursors

A highly enantioselective method involves the reduction of 3-(4-chlorothiophen-2-yl)propan-1-one using alcohol dehydrogenase (ADH-T) and NADPH as a cofactor. Adapted from DE102005062661A1:

Procedure :

  • Substrate : 3-(4-Chlorothiophen-2-yl)propan-1-one (10 μmol)
  • Enzyme : ADH-T (0.58 mg protein)
  • Conditions : 50 mM NaH₂PO₄ buffer (pH 5), 30°C, 60 min
  • Workup : Acid quenching (HCl), centrifugation, and extraction with dichloromethane (DCM)
  • Yield : 90–100% (theoretical adaptation)
  • Purity : >98% (enantiomeric excess via chiral HPLC)

Key Data :

Parameter Value Source
Reaction Time 1 h
Temperature 30°C
Enantiomeric Purity >98% ee

Suzuki-Miyaura Coupling for Thiophene Intermediate Synthesis

Aryl boronic acids can couple with propanol-derived halides to construct the thiophene-propanol backbone. Based on Frontiers in Pharmacology:

Procedure :

Optimization Note :

  • Use of microwave-assisted conditions (100°C, 30 min) may enhance efficiency.

Hydrolysis of α-Alkoxy Phosphonate Esters

Adapted from US9227900B2, Horner-Wadsworth-Emmons reaction forms ketone intermediates, subsequently hydrolyzed to alcohols:

Procedure :

Bromination-Reduction Sequence

From US6407298B1, bromination of propanol derivatives followed by palladium-catalyzed coupling:

Procedure :

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Enzymatic Reduction 90–100 >98 High enantioselectivity Requires specialized enzymes
Suzuki Coupling 65–80 90–95 Modular thiophene functionalization Boronic acid accessibility
Phosphonate Hydrolysis 85–93 92–98 Scalable Multi-step synthesis
Bromination-Reduction 70–85 85–90 Simple reagents Moderate stereocontrol

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Scientific Research Applications

3-(4-Chlorothiophen-2-yl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-Chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chlorinated thiophene ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure Synthesis Steps Yield (%) Key Properties/Activities
3-(4-Chlorothiophen-2-yl)propan-1-ol Thiophene + propanol Not explicitly described in evidence; inferred multi-step alkylation/oxidation N/A Hypothesized solvent polarity-dependent reactivity
4-(4-Chlorothiophen-2-yl)thiazol-2-amine (3) Thiophene + thiazole Bromination → Condensation with thiourea → Bromination → Amine substitution 45–59 Moderate COX/LOX inhibition (IC₅₀ > 11 μM for 5-LOX)
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) Pyridine + propanol Nucleophilic substitution (DMSO, DIEA) → Column chromatography 71 99+% NMR purity; ESI-MS confirmed (m/z = 246 [M+H]⁺)
2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2) Thiophene + bromo-ketone Bromination of 1-(4-chlorothiophen-2-yl)ethanone (ether, Br₂) ~50–60 Key intermediate for thiazole synthesis

Key Observations :

  • Synthetic Efficiency: The pyridine-based propanol derivative (IV-9) achieved a higher yield (71%) compared to thiazol-2-amine derivatives (45–59%), likely due to fewer reaction steps and optimized nucleophilic substitution conditions .
  • Structural Impact on Activity : The thiazole-containing compounds (e.g., 5a–5g) exhibited lower 5-LOX inhibition (IC₅₀ > 11 μM) compared to the reference drug zileuton (IC₅₀ = 11 μM), suggesting that the thiazole ring may reduce potency compared to other heterocycles .
  • Analytical Characterization : IV-9 was rigorously characterized via NMR and ESI-MS, whereas thiazol-2-amine derivatives relied on combined spectral data and reaction intermediates for structural confirmation .

Electronic and Steric Effects

  • Thiophene vs. In contrast, the pyridine ring in IV-9 provides a basic nitrogen atom, which may facilitate hydrogen bonding or ionic interactions in biological systems .

Biological Activity

3-(4-Chlorothiophen-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
IUPAC Name 3-(4-Chlorothiophen-2-yl)propan-1-ol
Molecular Formula C₇H₉ClOS
Molecular Weight 176.66 g/mol
CAS Number 1000571-84-5
InChI Key YFRPVVIQRIFSRP-UHFFFAOYSA-N

The presence of a chlorinated thiophene ring and a propanol side chain contributes to its unique chemical reactivity and biological interactions.

Biological Activity

Research indicates that 3-(4-Chlorothiophen-2-yl)propan-1-ol exhibits antimicrobial and anti-inflammatory properties. These activities have been linked to its ability to interact with specific enzymes and receptors, modulating biological pathways relevant to various diseases.

Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial activity against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways, leading to cell death or growth inhibition.

Anti-inflammatory Effects

In vitro studies suggest that 3-(4-Chlorothiophen-2-yl)propan-1-ol can reduce inflammation markers in cell cultures. This effect may be mediated through the inhibition of pro-inflammatory cytokines, thereby providing a therapeutic avenue for inflammatory conditions.

The exact mechanism of action for 3-(4-Chlorothiophen-2-yl)propan-1-ol involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Interaction : Binding to specific receptors could alter signaling pathways, leading to reduced inflammation or antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study : A study demonstrated that 3-(4-Chlorothiophen-2-yl)propan-1-ol exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations for clinical relevance.
  • Anti-inflammatory Mechanism Investigation : In a cellular model, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(4-Chlorothiophen-2-yl)propan-1-ol, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-(4-Chlorothiophen-2-yl)propan-1-olC₇H₉ClOSChlorine at the 4-position on thiophene ring
3-(3-Bromothiophen-2-yl)propan-1-olC₇H₉BrOSBromine substitution affecting reactivity
3-(3-Methylthiophen-2-yl)propan-1-olC₈H₉OSMethyl substitution affecting biological activity

The substitution pattern on the thiophene ring significantly influences the compound's reactivity and biological interactions, making it particularly valuable in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)propan-1-ol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a Friedel-Crafts alkylation of 4-chlorothiophene with propan-1-ol derivatives under acidic conditions (e.g., AlCl₃ catalysis) can be employed. Reaction optimization includes:
  • Temperature control (40–60°C) to minimize side reactions.
  • Solvent selection (e.g., dichloromethane or toluene) to enhance solubility.
  • Catalyst loading (5–10 mol%) and stoichiometric ratios (1:1.2 for thiophene:alkylating agent).
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (≥75%) and purity (>95%) .

Q. What analytical techniques are critical for characterizing 3-(4-chlorophenyl)propan-1-ol and verifying its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and propanol chain (δ 3.6 ppm for -CH₂OH).
  • HPLC-MS : Validates molecular weight (170.63 g/mol) and purity (>98%).
  • FT-IR : Identifies hydroxyl (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.
  • X-ray Crystallography (if crystalline): Resolves stereoelectronic effects in the thiophene-propanol linkage .

Q. How does the chlorophenyl group influence the compound’s reactivity in oxidation and reduction reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom stabilizes the aromatic ring, directing electrophilic substitution to the meta position. In oxidation (e.g., using KMnO₄ in acidic conditions), the primary alcohol converts to 3-(4-chlorophenyl)propanoic acid. For reduction (NaBH₄ in ethanol), the hydroxyl group remains intact, but competing dehalogenation may occur under harsh conditions. Monitor via TLC and adjust pH to suppress side reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-(4-chlorothiophen-2-yl)propan-1-ol be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:
  • Sharpless Epoxidation : Using Ti(OiPr)₄ with a chiral tartrate ligand to induce asymmetry in propanol intermediates.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures.
    Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. What computational models predict the interaction of 3-(4-chlorothiophen-2-yl)propan-1-ol with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes using the chlorophenyl group as a hydrophobic anchor.
  • DFT Calculations (Gaussian 16) : Analyze electron density maps to predict regioselectivity in metabolic oxidation.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • SAR Profiling : Synthesize derivatives with modified substituents (e.g., replacing -Cl with -CF₃ or -OCH₃) to isolate bioactivity contributions.
  • Dose-Response Assays : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects.
  • Metabolomic Analysis (LC-MS/MS) : Identify metabolic byproducts that may enhance or mitigate toxicity.
    Contradictions often arise from off-target interactions, which can be minimized by optimizing logP (2.5–3.5) and polar surface area (<60 Ų) .

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